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Human RK-31

Cat. No.: B1576390
Attention: For research use only. Not for human or veterinary use.
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Description

Human RK-31 is a 31-amino acid peptide representing residues 7-37 of the endogenous human cathelicidin, LL-37. This cationic fragment is generated through proteolytic cleavage and has been identified as a significant biological agent in research on host-pathogen interactions . Studies indicate that RK-31 exhibits transmigration properties across fungal plasma membranes, initially accumulating at the cell boundary before entering the cytoplasm, a mechanism distinct from other LL-37 fragments . Research has demonstrated that RK-31 can induce the segregation of lipids and proteins within the plasma membrane of Candida albicans , leading to the leakage of cellular components . Furthermore, investigations into pulmonary pathogens have revealed that, similar to the full-length LL-37 peptide, RK-31 can promote the growth of Aspergillus fumigatus and enhance the secretion of virulence factors like gliotoxin, highlighting its complex role in fungal biology . This peptide is a vital tool for scientists exploring the multifaceted functions of antimicrobial peptides, including their direct microbicidal effects, immunomodulatory roles, and unexpected growth-promoting activities in specific contexts. This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RKSKEKIGKEFKRIVQRIKDFLRNLVPRTES

Origin of Product

United States

Molecular Mechanisms of Action of Human Rk 31

Interactions with Microbial Targets

The antimicrobial efficacy of RK-31 is primarily attributed to its ability to compromise the physical integrity of microbial cells and engage with intracellular components.

Modulation of Microbial Membrane Integrity

The primary mechanism by which Human RK-31 exerts its antimicrobial effect is through the disruption of microbial membrane integrity. As a cationic peptide, RK-31 is electrostatically attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. This initial interaction is crucial for its subsequent membrane-disrupting activities.

Research has shown that RK-31, similar to its parent molecule LL-37, can permeabilize the membranes of susceptible microorganisms. This process is enhanced in low pH environments, such as that found in human sweat, where the proteolytic cleavage of LL-37 to RK-31 occurs. mdpi.com The acidic conditions increase the positive charge of the peptide, strengthening its interaction with and subsequent disruption of the microbial membrane. mdpi.com This leads to the formation of pores or channels in the membrane, causing leakage of intracellular contents and ultimately leading to cell death. nih.gov Studies on various antimicrobial peptides have elucidated several models for membrane disruption, including the toroidal pore, barrel-stave, and carpet models, any of which could be applicable to RK-31's mode of action. researchgate.net

The table below summarizes the key aspects of RK-31's interaction with microbial membranes.

FeatureDescriptionSupporting Evidence
Initial Interaction Electrostatic attraction between the cationic RK-31 and anionic microbial membrane components.General mechanism for cationic antimicrobial peptides.
pH Dependence Enhanced activity in low pH environments.Cleavage of LL-37 to RK-31 and increased efficacy observed in acidic conditions. mdpi.com
Mechanism of Disruption Permeabilization and formation of pores/channels in the microbial membrane.Leads to leakage of cellular contents and cell death. nih.gov
Structural Models Potential mechanisms include toroidal pore, barrel-stave, or carpet models.Inferred from studies on other antimicrobial peptides. researchgate.net

Intracellular Target Engagement in Microorganisms

Beyond membrane permeabilization, there is evidence to suggest that antimicrobial peptides like RK-31 can translocate across the microbial membrane to engage with intracellular targets. While the specific intracellular targets of this compound have not been extensively documented, the mechanisms of other antimicrobial peptides provide a framework for potential interactions.

Once inside the microbial cell, these peptides can interfere with essential cellular processes. nih.gov Potential intracellular targets include:

Nucleic Acids: Antimicrobial peptides can bind to DNA and RNA, inhibiting replication, transcription, and translation. nih.govnih.gov

Proteins and Enzymes: They can disrupt protein synthesis and inhibit the activity of crucial enzymes necessary for microbial survival. nih.gov

Cell Wall Synthesis: Some peptides can interfere with the biosynthesis of the cell wall. nih.gov

This multi-pronged attack, combining membrane disruption with the inhibition of vital intracellular processes, contributes to the potent and broad-spectrum antimicrobial activity of peptides like RK-31. researchgate.net

Modulatory Effects on Host Cellular Processes

This compound also plays a significant role in modulating the host's immune and inflammatory responses. This is achieved through the differential induction of cytokines and the modulation of cellular signaling cascades.

Cellular Signaling Cascade Modulation (e.g., impact on host cell responses)

The immunomodulatory effects of this compound are underpinned by its ability to influence intracellular signaling pathways within host cells. The interaction of RK-31 with host cell receptors can trigger a cascade of events that alter gene expression and cellular function.

Studies on LL-37 and its fragment IG-19 have provided insights into these mechanisms. They have been shown to modulate protein phosphorylation events induced by IL-32γ. nih.gov Specifically, they can affect the phosphorylation status of key signaling proteins such as:

Akt-1 (T308)

MKP-1 (S359)

Fyn (Y420)

By altering the phosphorylation of these proteins, RK-31 can influence signaling pathways that are critical for inflammatory responses. nih.gov Furthermore, the effects of LL-37 on macrophage differentiation have been linked to its C-terminal portion, the region from which RK-31 is derived, and require the peptide to be internalized by the host cell. aai.org This suggests that RK-31 may exert some of its modulatory effects after entering host cells and interacting with intracellular signaling molecules. The activation of various signaling pathways, including the PI3K/Akt and MAPK pathways, are known to be crucial in modulating cellular responses to external stimuli, including antimicrobial peptides. nih.govnih.gov

Biological Roles and Physiological Significance of Human Rk 31

Contribution to Innate Host Defense Mechanisms

The innate immune system is the body's first line of defense against invading pathogens, providing an immediate and non-specific response. ebsco.comwikipedia.org This system includes physical barriers, various cell types like phagocytes, and antimicrobial molecules. ebsco.comwikipedia.orgwjgnet.com Human RK-31, as a derivative of the cathelicidin (B612621) LL-37, is an integral part of this molecular arsenal. nih.gov

The production of active antimicrobial peptides like RK-31 is a key strategy of innate immunity. The process begins with the transcription of the CAMP gene, which is then translated into the inactive hCAP18 proprotein. nih.gov In specific tissues like the skin, enzymatic processing by proteases such as stratum corneum tryptic enzyme (SCTE) and stratum corneum chymotryptic enzyme (SCCE) cleaves hCAP18 into smaller, active peptides, including LL-37 and subsequently RK-31. nih.gov This post-secretory processing is a critical regulatory step that dictates the specific function and activity of these peptides. nih.gov

The presence and activity of peptides like RK-31 are fundamental to the innate host defense at epithelial surfaces, which are common entry points for pathogens. wjgnet.com These peptides contribute to the antimicrobial barrier that protects against a wide array of potential invaders. nih.gov

Role in Host-Pathogen Interplay

The interaction between the host and invading pathogens is a dynamic and complex process. researchgate.netnih.govbiorxiv.org this compound is a notable participant in this interplay, exhibiting both direct antimicrobial actions and more nuanced, context-dependent effects on pathogen growth.

Direct Antimicrobial Activities (e.g., against bacteria, fungi)

This compound, like its parent molecule LL-37, possesses broad-spectrum antimicrobial activity. nih.govresearchgate.net These cationic peptides are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.netnih.gov Their mechanism of action is largely attributed to their ability to interact with and disrupt the negatively charged microbial membranes, leading to increased permeability and cell death. nih.gov

Research has shown that RK-31 exhibits antimicrobial activity against various pathogens. However, its efficacy can vary depending on the specific microorganism. For instance, studies have indicated that while RK-31 can inhibit the growth of Staphylococcus aureus, it is less effective against Pseudomonas aeruginosa and methicillin-resistant S. aureus (MRSA) compared to other modified peptides. mdpi.com

PathogenEffect of RK-31Reference
Staphylococcus aureusInhibits growth at higher concentrations mdpi.com
Pseudomonas aeruginosaDid not inhibit growth mdpi.com
Methicillin-resistant S. aureus (MRSA)Did not inhibit growth mdpi.com

Context-Dependent Effects on Pathogen Growth (e.g., Fungal Growth Promotion of Aspergillus fumigatus)

Intriguingly, the interaction of RK-31 with certain pathogens is not always antagonistic. In a notable example of context-dependent effects, RK-31 has been shown to promote the growth of the fungus Aspergillus fumigatus. nih.govresearchgate.net This opportunistic pathogen is a significant cause of invasive fungal infections, particularly in immunocompromised individuals. biorxiv.orgasm.org

Studies have demonstrated that at specific concentrations, RK-31, similar to LL-37, can enhance the growth of A. fumigatus in vitro. nih.govresearchgate.net For example, a concentration of 1.95 μg/ml of RK-31 led to a significant increase in the growth of A. fumigatus. nih.gov This growth-promoting effect was also observed at higher concentrations, such as 31.25 μg/ml. nih.gov This paradoxical effect highlights the complexity of host-pathogen interactions, where a host defense molecule can inadvertently create a more favorable environment for a particular pathogen under certain conditions. The mechanism behind this growth promotion is thought to involve interactions with the fungal membrane. nih.gov

Concentration of RK-31Effect on Aspergillus fumigatus GrowthReference
1.95 μg/mlSignificant growth promotion (218.20% ± 4.63%) nih.gov
31.25 μg/mlIncreased growth (147.35% ± 5.54%) nih.gov

Participation in Immunomodulatory Networks

Beyond its direct antimicrobial functions, this compound is involved in modulating the host's immune response. nih.gov The enzymatic processing that generates RK-31 from LL-37 can result in peptides with different abilities to induce cytokines, suggesting that this processing is a key step in dictating the immunomodulatory activity of cathelicidin peptides. nih.gov

Investigative Methodologies for Human Rk 31 Research

Peptide Synthesis and Purification for In Vitro and Ex Vivo Studies

The generation of Human RK-31 for research purposes relies on established chemical synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method employed to construct the peptide chain sequentially on a polymer resin. medsci.org This process involves the step-by-step addition of amino acids, each protected at its amino group, to a growing peptide chain anchored to the resin. medsci.org Following the assembly of the full-length peptide, it is cleaved from the resin and deprotected using strong acids like trifluoroacetic acid (TFA). mdpi.com

Following synthesis, purification is crucial to isolate the target peptide from by-products and impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for purifying synthetic peptides, including RK-31, to a high degree of purity required for biological assays. rsc.orgexplorationpub.com Reverse phase flash chromatography (RPFC) also presents a faster purification alternative to traditional preparative HPLC. nih.gov Characterization techniques such as liquid chromatography-mass spectrometry (LC-MS) and analytical HPLC are then used to confirm the identity and purity of the synthesized RK-31. nih.govexplorationpub.com

Table 1: Synthesis and Purification of this compound

Parameter Method/Value
Synthesis Method Solid-Phase Peptide Synthesis (SPPS), Automated Flow Chemistry medsci.orgnih.gov
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Reverse Phase Flash Chromatography (RPFC) nih.govrsc.org
Characterization Liquid Chromatography-Mass Spectrometry (LC-MS), Analytical HPLC nih.govexplorationpub.com
Average Crude Purity (Flow Synthesis) 65% nih.gov
Average Purified Yield (Flow Synthesis) 28 mg nih.gov
Purity of Final Product >99% mdpi.com

In Vitro Assays for Antimicrobial Efficacy

The antimicrobial efficacy of this compound is evaluated using standardized in vitro susceptibility assays. These methods determine the minimum concentration of the peptide required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) or to kill the microbes (Minimum Bactericidal Concentration, MBC).

Broth Dilution Method: This is a widely used quantitative technique where a standardized microbial suspension is exposed to serial two-fold dilutions of the peptide in a liquid growth medium. nih.govakjournals.com After an incubation period, the lowest concentration of RK-31 that prevents visible microbial growth is determined as the MIC. nih.gov This method can be adapted to determine the MBC by sub-culturing from the clear wells onto peptide-free agar (B569324). nih.gov

Agar Dilution Method: In this method, varying concentrations of RK-31 are incorporated into an agar medium before it solidifies. akjournals.com Standardized inocula of different microorganisms are then spotted onto the surface of the agar plates. The MIC is the lowest peptide concentration that inhibits the growth of the microorganism. akjournals.com

Radial Diffusion Assay: While not as commonly detailed for RK-31 specifically, this method involves creating wells in an agar plate seeded with a target microorganism. The wells are then filled with a solution of the peptide. As the peptide diffuses into the agar, it creates a zone of growth inhibition, the diameter of which is proportional to the antimicrobial activity.

Disk Diffusion Method: In this qualitative or semi-quantitative assay, paper disks impregnated with a specific amount of RK-31 are placed on an agar plate uniformly inoculated with a test microorganism. fortunejournals.com The peptide diffuses from the disk into the agar, and the diameter of the resulting zone of growth inhibition is measured to assess susceptibility. jidc.org

Studies have shown that RK-31, a derivative of the human cathelicidin (B612621) LL-37, exhibits antimicrobial activity against a range of pathogens. For instance, it has been observed to have increased antimicrobial activity compared to its parent peptide, LL-37. nih.gov It acts synergistically with other peptides like KS-30 and KR-31 against bacteria such as S. aureus and E. coli, and the fungus C. albicans. uniprot.org However, some research indicates that truncated versions of RK-31 may have reduced or altered activity spectra. nih.gov For example, one study found that a modified RK-31 did not inhibit the growth of P. aeruginosa and MRSA, and only killed S. aureus at much higher concentrations than the native peptide. nih.gov Conversely, another study reported that at low concentrations, RK-31 actually promoted the growth of the fungus Aspergillus fumigatus. asm.orgresearchgate.netmaynoothuniversity.ie

Table 2: Representative Antimicrobial Susceptibility Testing Methods for Peptides

Assay Method Principle Endpoint
Broth Dilution Serial dilution of peptide in liquid media inoculated with microbes. nih.govakjournals.com Minimum Inhibitory Concentration (MIC) nih.gov
Agar Dilution Incorporation of peptide into solid agar media, followed by microbial inoculation. akjournals.com Minimum Inhibitory Concentration (MIC) akjournals.com
Radial Diffusion Diffusion of peptide from a well into seeded agar, creating an inhibition zone. Diameter of Inhibition Zone
Disk Diffusion Diffusion of peptide from an impregnated disk on seeded agar, creating an inhibition zone. fortunejournals.com Diameter of Inhibition Zone jidc.org

A key mechanism of action for many antimicrobial peptides, including RK-31, is the disruption of microbial cell membranes. Several assays are employed to investigate this membrane permeabilization activity.

SYTOX Green Uptake Assay: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. When the cell membrane is compromised by a peptide like RK-31, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. plos.org This increase in fluorescence can be measured over time to quantify the extent and kinetics of membrane permeabilization. biorxiv.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution imaging of the surface of microbial cells. By treating bacteria or fungi with RK-31 and then visualizing them with SEM, researchers can directly observe morphological changes, such as membrane blebbing, pore formation, or complete cell lysis, which are indicative of membrane disruption.

Studies have shown that RK-31 can cause membrane permeabilization. asm.org For instance, N-terminally truncated RK-31 was observed to accumulate at the cell boundary of Candida albicans and then migrate into the cytoplasm over time, leading to the leakage of cellular contents. asm.org This membrane-disrupting activity is a common feature of cathelicidin-derived peptides. nih.gov

Bacterial and Fungal Susceptibility Testing (e.g., Radial Diffusion, Two-Fold Dilution)

Analysis of Molecular Interactions

While RK-31 is primarily studied for its antimicrobial effects, its interactions with host cells are also a subject of investigation, as these can modulate the immune response. Unlike its parent peptide LL-37, which can stimulate cytokine release from keratinocytes, RK-31 does not appear to have this ability. uniprot.org This suggests that the processing of LL-37 into smaller peptides like RK-31 can alter their immunomodulatory functions. nih.gov The interaction of peptides with host cells can be studied using various techniques, including receptor binding assays and cell-based functional assays that measure downstream signaling events or cellular responses.

The interaction of RK-31 with specific components of microbial cells is crucial for its antimicrobial activity.

Lipopolysaccharide (LPS) Binding: LPS is a major component of the outer membrane of Gram-negative bacteria and a primary target for many cationic antimicrobial peptides. nih.govmdpi.com The binding of RK-31 to LPS can neutralize the endotoxic effects of LPS and is often a prerequisite for the peptide to disrupt the bacterial membrane. nih.gov LPS binding can be assessed using various in vitro assays, such as those that measure the displacement of a fluorescent probe from LPS by the peptide or by using LPS-coated plates in a binding assay. ersnet.org It has been noted that the antimicrobial activity of some peptides can be attenuated by the addition of LPS, indicating a direct interaction. plos.org

DNA Binding: Some antimicrobial peptides can translocate across the microbial membrane and interact with intracellular targets, including DNA. plos.org The binding of RK-31 to microbial DNA could interfere with essential cellular processes like replication and transcription, contributing to its antimicrobial effect. The interaction between peptides and DNA can be investigated using techniques such as electrophoretic mobility shift assays (EMSA) or fluorescence-based assays.

The cationic nature of RK-31 facilitates its electrostatic interaction with negatively charged molecules on the microbial surface, such as LPS in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.gov

Host Cell Interaction Profiling (e.g., Receptor Binding, where applicable to peptides)

Cellular and Immunological Assays

The biological functions of the human cathelicidin peptide RK-31 are investigated using a variety of cellular and immunological assays. These techniques are crucial for elucidating how RK-31 modulates host immune responses, particularly in comparison to its well-studied precursor, LL-37. On the skin surface, the human cathelicidin antimicrobial protein hCAP18 is processed into LL-37, which can be further cleaved by enzymes into smaller peptides like RK-31 and KS-30. nih.gov These subsequent peptides exhibit distinct biological activities, including an altered capacity to induce cytokines, necessitating precise measurement of their effects. nih.gov

Quantifying the release of cytokines from immune cells stimulated with RK-31 is fundamental to understanding its pro-inflammatory or immunomodulatory role. Several established immunoassays are employed for this purpose, each offering unique advantages in sensitivity, specificity, and throughput.

Enzyme-Linked Immunosorbent Assay (ELISA): This widely used technique is the standard for measuring the concentration of a single, specific cytokine in a fluid sample, such as cell culture supernatant. rndsystems.com ELISA kits are commercially available for a vast array of cytokines, including interleukins (e.g., IL-6, IL-8), interferons (e.g., IFN-γ), and tumor necrosis factor (TNF). rndsystems.comasm.org The assay relies on a specific antibody-antigen interaction, providing a quantitative measurement of the secreted protein. rndsystems.com

Enzyme-Linked Immunospot (ELISpot) Assay: While ELISA measures the total amount of a cytokine in a sample, the ELISpot assay enumerates the number of individual cells that are actively secreting a specific cytokine. tandfonline.comaai.org This method is highly sensitive, capable of detecting one cytokine-producing cell in 100,000, making it ideal for analyzing low-frequency immune responses. tandfonline.com It provides valuable data on the frequency of antigen-responsive T cells. tandfonline.com

Multiplex Immunoassays: To gain a broader perspective on the cytokine profile induced by RK-31, multiplex assays are employed. These assays, often based on flow cytometry technology like the Cytometric Bead Array (CBA), allow for the simultaneous measurement of numerous cytokines in a single, small-volume sample. aai.orgplos.org This approach is highly efficient for profiling complex inflammatory responses, providing data on dozens of cytokines such as IL-1β, IL-2, IL-4, IL-6, IL-10, and TNF. plos.org

Table 1: Comparison of Cytokine Quantification Assays

AssayPrincipleKey OutputPrimary Advantage
ELISAAntibody-based capture and detection of a single analyte. rndsystems.comConcentration of a specific cytokine (e.g., pg/mL). asm.orgRobust, widely available, and highly specific for one target. rndsystems.com
ELISpotCapture of secreted cytokines around individual cells, creating visible "spots". tandfonline.comFrequency of cytokine-secreting cells. tandfonline.comaai.orgHigh sensitivity for detecting rare cytokine-producing cells. tandfonline.com
Multiplex Immunoassay (e.g., CBA)Antibody-coated beads capture multiple analytes, detected by flow cytometry. aai.orgplos.orgConcentrations of many cytokines simultaneously. plos.orgProvides a comprehensive cytokine profile from a small sample volume. aai.org

Beyond cytokine secretion, RK-31's influence on host cell behavior is assessed through functional assays that measure key cellular processes like migration and proliferation.

Chemotaxis and Cell Migration Assays: These assays determine whether RK-31 can act as a chemoattractant, recruiting immune or other cells to a specific location.

Transwell or Boyden Chamber Assays: This is a classic method where cells are placed in an upper chamber and the substance to be tested (e.g., RK-31) is placed in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane toward the test substance is quantified to measure the chemotactic response. spandidos-publications.com

Microfluidic Devices: Modern approaches use microfluidic platforms to establish stable and precise chemical gradients, allowing for the dynamic, real-time visualization and analysis of cell migration. nih.govmdpi.com These devices can mimic complex in vivo microenvironments more accurately. nih.gov

Cell Proliferation Assays: These methods quantify the effect of RK-31 on the rate of cell division. A common application is to see if RK-31 stimulates the proliferation of keratinocytes or fibroblasts as part of a wound-healing response. Assays often rely on measuring DNA synthesis or metabolic activity. For instance, the upregulation of genes involved in the G2/M checkpoint of the cell cycle can suggest an impact on cell proliferation. nih.gov

Table 2: Assays for Host Cellular Responses

Assay TypeBiological Process MeasuredExample Methodologies
Migration/ChemotaxisDirected movement of cells in response to a chemical stimulus. tandfonline.comBoyden Chamber/Transwell Assay, Microfluidic Devices. spandidos-publications.comnih.gov
ProliferationIncrease in cell number through cell division. nih.govMTT Assay (metabolic activity), BrdU incorporation (DNA synthesis).

Cytokine Production Quantification

Omics-Based Approaches in RK-31 Research

High-throughput "omics" technologies provide a global, unbiased view of the molecular changes induced by RK-31. Proteomics is used for its direct identification and quantification, while transcriptomics reveals its downstream effects on host cell gene expression.

Proteomics is the large-scale study of proteins. In the context of RK-31, mass spectrometry (MS)-based proteomics is the definitive method for its identification and quantification in biological samples like skin extracts or wound fluid. This is also critical for identifying its precursor, hCAP18. nih.gov

The typical workflow involves:

Protein Extraction and Digestion: Proteins are extracted from the sample and digested into smaller peptides using a protease enzyme, most commonly trypsin. nih.govplos.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The complex mixture of peptides is separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides to fragment, measuring the mass of the resulting pieces (MS/MS scan). plos.org

Database Searching and Identification: The experimental fragmentation patterns (MS/MS spectra) are compared against theoretical patterns generated from a protein sequence database (e.g., UniProt). A match between the experimental and theoretical spectra identifies the peptide. RK-31 is identified via peptides that map uniquely to the hCAP18 protein sequence. frontiersin.org

Quantification: The abundance of RK-31 can be determined by measuring the signal intensity of its corresponding peptide ions in the MS1 scan (label-free quantification) or by using more targeted approaches like multiple reaction monitoring (MRM) for higher sensitivity and precision. frontiersin.orgnih.gov

Table 3: Proteomic Workflow for RK-31 Identification

StepDescriptionKey Technology/Method
1. Sample PreparationExtraction of proteins from a biological sample and enzymatic digestion into peptides.Trypsin digestion. plos.org
2. AnalysisSeparation of peptides and measurement of their mass and fragmentation patterns.LC-MS/MS. nih.gov
3. IdentificationMatching experimental peptide fragment data against a protein sequence database.Database search algorithms (e.g., Mascot, Sequest). frontiersin.org
4. QuantificationMeasuring the ion signal intensity of identified peptides to determine relative or absolute abundance.Label-free quantification, Multiple Reaction Monitoring (MRM). nih.gov

Transcriptomics analyzes the complete set of RNA transcripts in a cell under specific conditions. This approach is used to create a comprehensive map of the changes in gene expression that occur in host cells (e.g., keratinocytes, macrophages) after exposure to RK-31.

RNA Sequencing (RNA-seq): This is the current gold standard for transcriptomic analysis. mdpi.com It involves isolating all RNA from control and RK-31-treated cells, converting it to a library of cDNA fragments, and sequencing them using next-generation sequencing technology. The resulting sequence reads are aligned to a reference genome to identify and quantify the expression level of every gene. frontiersin.org

Microarray Analysis: An older but still viable technology, microarrays use a solid surface containing thousands of known gene-specific probes. nih.gov Labeled cDNA from the samples hybridizes to these probes, and the fluorescence intensity at each spot is measured to determine the expression level of the corresponding gene. frontierspartnerships.org

Regardless of the platform, the primary output is a list of Differentially Expressed Genes (DEGs)—genes that are significantly upregulated or downregulated in response to RK-31. mdpi.com This gene list is then subjected to bioinformatic analysis, such as Gene Set Enrichment Analysis (GSEA) or pathway analysis, to identify which biological pathways and processes (e.g., "interferon signaling," "chemokine-mediated signaling," "cell cycle regulation") are most significantly impacted by RK-31 treatment. nih.govnih.govpnas.org

Table 4: Comparison of Transcriptomic Methodologies

MethodologyPrincipleAdvantagesLimitations
RNA-SequencingDirect sequencing of the entire transcriptome. mdpi.comUnbiased, high resolution, detects novel transcripts, wide dynamic range. mdpi.comMore complex data analysis, historically higher cost.
MicroarrayHybridization of labeled cDNA to a chip with pre-defined probes. nih.govfrontierspartnerships.orgFaster data analysis, lower cost for standard applications.Limited to known genes, potential for cross-hybridization, narrower dynamic range. frontierspartnerships.org

Comparative Analysis and Structure Function Relationships of Human Rk 31

Comparison with Parent Peptide Human LL-37

The human cathelicidin (B612621) LL-37 is a well-studied antimicrobial peptide (AMP) that serves as the parent molecule for several naturally occurring fragments, including RK-31. These fragments are generated through proteolytic processing in tissues like the skin. nih.gov Comparative analysis of RK-31 and LL-37 reveals significant differences in their biological activities, highlighting how truncation alters their function.

Differences in Antimicrobial Potency and Spectrum

While LL-37 exhibits broad-spectrum antimicrobial activity, its fragment RK-31, along with others like KS-30, often demonstrates enhanced potency against specific pathogens. core.ac.ukresearchgate.net In human sweat, LL-37 is processed into smaller peptides, including RK-31 and KS-30, which show increased antimicrobial action, particularly against skin pathogens like Staphylococcus aureus and Candida albicans. nih.govcore.ac.uk

However, the antimicrobial efficacy of RK-31 can be context-dependent and varies across different bacterial species. For instance, against certain strains of Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa, the antimicrobial potency follows the order of KS-30 > RK-31 > KR-20. acs.org Interestingly, while some studies report enhanced activity, others show that truncated peptides like RK-31 may not inhibit the growth of P. aeruginosa and methicillin-resistant S. aureus (MRSA) as effectively as the parent peptide or other modified fragments. nih.gov One study surprisingly found that at certain concentrations, both LL-37 and RK-31 could promote the growth of the fungus Aspergillus fumigatus. nih.gov

The synergistic action of these fragments is also a crucial aspect of their antimicrobial function. RK-31, in combination with KS-30 and KR-20, can kill bacteria such as S. aureus and E. coli, as well as the fungus C. albicans, at lower concentrations than when used individually, and they retain this activity in high salt conditions. uniprot.orgstjohnslabs.com

PeptideTarget MicroorganismObserved Antimicrobial EffectReference
RK-31Staphylococcus aureus, Candida albicansEnhanced antimicrobial action compared to LL-37. core.ac.uk
RK-31A. baumannii, E. coli, P. aeruginosaLess potent than KS-30 but more potent than KR-20. acs.org
RK-31P. aeruginosa, MRSADid not inhibit growth effectively in one study. nih.gov
RK-31Aspergillus fumigatusPromoted growth at certain concentrations. nih.gov
RK-31, KS-30, KR-20 (in combination)S. aureus, E. coli, C. albicansSynergistic killing at lower concentrations. uniprot.orgstjohnslabs.com

Divergence in Immunomodulatory Capacity

A key distinction between LL-37 and its fragment RK-31 lies in their ability to modulate the host immune response. LL-37 is known for its immunomodulatory functions, such as inducing the release of chemokines and cytokines from various cell types. nih.govnih.gov For example, LL-37 can stimulate keratinocytes to produce IL-8, a chemokine involved in neutrophil recruitment. nih.gov

In contrast, RK-31 does not appear to share this specific immunomodulatory activity. uniprot.orgstjohnslabs.com Studies have shown that unlike LL-37, RK-31 does not stimulate the release of CXCL8/IL-8 from keratinocytes. uniprot.org This dissociation of antimicrobial and immunostimulatory functions suggests that proteolytic processing of LL-37 can alter the balance of its biological activities. nih.gov The mid-region of LL-37, specifically amino acids 13-31, has been identified as the active domain for modulating Toll-like receptor (TLR) responses, a function that may be lost or altered in fragments like RK-31. nih.govtno.nl This divergence highlights that the structural elements required for antimicrobial action are distinct from those needed for certain immunomodulatory effects.

Relationship to Other Cathelicidin Fragments (e.g., KS-30, KR-20)

RK-31 is part of a group of cathelicidin fragments found in human sweat, which also includes KS-30 and KR-20. nih.govimrpress.com These peptides are generated from the C-terminal end of LL-37 by the action of proteases like kallikreins. nih.govimrpress.com

Structurally, these fragments represent different truncations of the parent LL-37 peptide. Functionally, they exhibit a spectrum of antimicrobial activities. As mentioned, the potency against several Gram-negative bacteria often follows the order KS-30 > RK-31 > KR-20. acs.org Despite KR-20 having slightly lower activity than LL-37 against some strains, it possesses the advantage of minimal cytotoxicity. acs.org

A significant characteristic of these fragments is their ability to act synergistically. When combined, RK-31, KS-30, and KR-20 are more effective at killing a range of pathogens, including S. aureus, E. coli, and C. albicans, than when each peptide is used alone. uniprot.orgstjohnslabs.com This synergistic action is maintained even under high salt conditions, which can often inhibit the activity of other antimicrobial peptides. uniprot.orgstjohnslabs.com This suggests that the collective action of these fragments is a key component of the innate immune defense on the skin.

Impact of Peptide Modifications on Biological Activity (e.g., Truncation, Amino Acid Substitution)

The biological activity of cathelicidin-derived peptides is highly dependent on their structure, and modifications such as truncation and amino acid substitution can have profound effects.

Truncation: The natural processing of LL-37 into fragments like RK-31, KS-30, and KR-20 is a prime example of how truncation modulates activity. imrpress.com These shorter peptides can have enhanced antimicrobial potency against specific pathogens compared to the full-length LL-37. core.ac.uk However, excessive or inappropriate truncation can be detrimental. For example, a study involving modified peptides showed that the truncated peptide RK-31 had diminished antimicrobial activity, possibly due to increased peptide stiffness from the truncation combined with its native linker sequence. nih.gov This suggests a delicate balance between peptide length, flexibility, and activity.

Theoretical Frameworks and Models in Human Rk 31 Research

Models of Antimicrobial Peptide-Membrane Interactions (e.g., Carpet Model)

The primary mechanism by which many antimicrobial peptides (AMPs), including derivatives of human cathelicidin (B612621) like RK-31, exert their effects is through interaction with and disruption of microbial cell membranes. wikipedia.orgfrontiersin.orgnih.gov Several models have been proposed to describe these interactions, with the "carpet model" being particularly relevant. wikipedia.orgnih.govresearchgate.net

The Carpet Model: This model posits that AMPs initially bind to the surface of the microbial membrane, driven by electrostatic interactions between the cationic peptide and the negatively charged components of the bacterial membrane. wikipedia.orgresearchgate.net The peptides then accumulate and arrange themselves parallel to the membrane surface, forming a "carpet-like" layer. nih.govfrontiersin.org Once a critical concentration is reached, these peptides disrupt the membrane's integrity in a detergent-like manner, leading to the formation of transient pores or micelles and ultimately causing cell lysis. researchgate.netfrontiersin.org This mechanism is distinct from models that propose the formation of stable, barrel-like pores. Studies on various AMPs have shown that this process is concentration-dependent. frontiersin.org The human cathelicidin LL-37, from which RK-31 is derived, is known to exhibit its activity through this mechanism. nih.govfrontiersin.org

Other prominent models of AMP-membrane interaction include:

The Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer. wikipedia.orgresearchgate.net They then aggregate to form a transmembrane channel, or pore, resembling the staves of a barrel. wikipedia.org The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing for the leakage of cellular contents. researchgate.net

The Toroidal Pore Model: This model is similar to the barrel-stave model in that it involves the formation of a transmembrane pore. However, in the toroidal pore model, the peptides, along with the head groups of the lipid molecules, bend inward to line the pore. wikipedia.orgmdpi.com This creates a continuous channel where both the peptides and the lipids are part of the pore's structure. mdpi.comfrontiersin.org

The specific mechanism employed by an AMP can depend on factors such as its structure, concentration, and the composition of the target membrane. mdpi.com For RK-31, a derivative of LL-37, it is likely that its primary mode of action aligns with the carpet model, given the behavior of its parent peptide. nih.govfrontiersin.org Research has shown that RK-31, along with other LL-37 fragments, can induce leakage of cellular components from pathogens like Candida albicans. nih.gov

Theoretical Constructs for Host Defense Peptide Function

The function of Human RK-31 extends beyond direct antimicrobial activity and is best understood within the broader theoretical framework of Host Defense Peptides (HDPs). nih.govmdpi.comfrontiersin.org This construct recognizes that these peptides are not just "natural antibiotics" but are integral components of the innate immune system with multifaceted roles. nih.govfrontiersin.orgmdpi.com

Key tenets of the HDP theoretical framework include:

Dual Functionality: HDPs possess both direct antimicrobial and immunomodulatory activities. mdpi.commdpi.com This means that in addition to killing microbes directly, they can also influence the host's immune response to an infection. mdpi.comresearchgate.net This dual nature is a critical aspect of their function in vivo. mdpi.com

Immunomodulation: HDPs can modulate a wide range of immune processes. researchgate.net This includes the ability to recruit and activate immune cells such as leukocytes, stimulate the production of cytokines and chemokines, and suppress harmful inflammatory responses. mdpi.commdpi.com For instance, some HDPs can bind to and neutralize bacterial endotoxins like lipopolysaccharide (LPS), thereby preventing septic shock. mdpi.com While RK-31's specific immunomodulatory activities are an area of ongoing research, its parent peptide, LL-37, is well-documented to have potent immunomodulatory effects. mdpi.com

Synergistic Action: HDPs can act synergistically with other components of the immune system and with each other. uniprot.orgstjohnslabs.com For example, RK-31 has been shown to work in concert with other cathelicidin-derived peptides, such as KS-30 and KR-20, to kill bacteria more effectively at lower concentrations. uniprot.orgstjohnslabs.com This suggests a cooperative network of defense molecules.

Context-Dependent Activity: The activity of HDPs can be influenced by the local microenvironment. mdpi.com Factors such as pH, salt concentration, and the presence of other molecules can affect their structure and function. mdpi.com RK-31, for instance, has been observed to maintain its activity under increased salt conditions. uniprot.orgstjohnslabs.com

This broader theoretical understanding of HDP function is crucial for appreciating the full potential of peptides like RK-31. Their ability to not only eliminate pathogens but also to orchestrate a more effective host immune response makes them attractive candidates for therapeutic development. frontiersin.orgmdpi.com

Computational Approaches for Predicting Peptide Activity and Stability

The discovery and optimization of antimicrobial peptides like this compound are increasingly being aided by computational approaches. nih.govmdpi.com These in silico methods offer a rapid and cost-effective way to screen large numbers of peptide sequences and to predict their biological activity and stability before undertaking laborious and expensive experimental validation. researchgate.netnih.gov

Key computational strategies include:

Machine Learning and Deep Learning Models: These algorithms are trained on large datasets of known antimicrobial peptides to identify patterns and features that correlate with antimicrobial activity. mdpi.comacs.org By analyzing parameters such as amino acid composition, net charge, hydrophobicity, and amphipathicity, these models can predict whether a novel peptide sequence is likely to be antimicrobial. nih.govmdpi.com Various machine learning algorithms, including Support Vector Machines (SVM), Random Forests (RF), and deep neural networks, have been successfully applied to this task. mdpi.comresearchgate.net

Structure Prediction and Molecular Dynamics Simulations: Predicting the three-dimensional structure of a peptide is crucial for understanding its function. acs.orgoup.com Tools like PEP-FOLD utilize fragment-based approaches and Hidden Markov Models to predict peptide structures. nih.govoup.com Once a structure is predicted, molecular dynamics (MD) simulations can be used to model the peptide's interaction with a microbial membrane in atomic detail. mdpi.com These simulations can provide insights into how the peptide binds to and disrupts the membrane, helping to elucidate its mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For antimicrobial peptides, these models can be used to predict the antimicrobial potency of new peptide sequences based on their amino acid properties.

Toxicity Prediction: A significant hurdle in the development of peptide-based therapeutics is potential toxicity to host cells. Computational tools are being developed to predict the toxicity of peptides in silico. oup.combio-conferences.org These models often use machine learning algorithms trained on data from toxic and non-toxic peptides to identify sequence or structural features associated with toxicity. oup.com

These computational approaches are not only accelerating the discovery of new antimicrobial peptides but are also enabling the rational design of synthetic peptides with improved activity, stability, and selectivity. By providing a theoretical and predictive framework, these methods are invaluable in the ongoing research and development of peptides like this compound.

Future Directions and Emerging Research Avenues for Human Rk 31

Elucidation of Unexplored Biological Functions and Regulatory Mechanisms

The generation of RK-31 from its precursor, LL-37, is a critical regulatory checkpoint that alters its biological activity. nih.gov This post-secretory processing, primarily by kallikrein proteases in the skin, results in a peptide with enhanced or distinct functions compared to the parent molecule. nih.govnih.gov Understanding the full scope of these functions and the mechanisms that control them is a primary goal for future investigations.

One of the most intriguing areas for future research is the exploration of RK-31's functions beyond direct microbial killing. While RK-31 demonstrates superior activity against certain pathogens like Candida albicans compared to LL-37, recent findings have revealed a more complex interaction with other microbes. frontiersin.orgruc.dk For example, both LL-37 and RK-31 have been observed to paradoxically promote the growth of the fungus Aspergillus fumigatus at specific concentrations. asm.org This suggests a context-dependent role that could have significant implications in conditions like cystic fibrosis, where such pathogens are prevalent. Future studies must dissect the molecular basis for these dual-action phenomena.

The regulatory mechanisms governing the creation and activity of RK-31 are another key focus. The cleavage of LL-37 is known to be a pivotal step dictating the peptide's function, but the factors that regulate the activity of the processing enzymes themselves, such as kallikreins 5 and 7, are not fully understood. nih.gov Research is needed to explore how local tissue environments, inflammatory signals, and pathogen-derived factors influence this proteolytic processing.

Furthermore, it is likely that RK-31 has intracellular targets, as the peptide can rapidly enter the cytoplasm of cells. mdpi.com Identifying these intracellular binding partners and signaling pathways is a critical unexplored area. The potential for RK-31 to have synergistic effects with other immune components or to modulate complex processes like the formation of Neutrophil Extracellular Traps (NETs) also warrants in-depth investigation. frontiersin.orgruc.dkimrpress.com

Table 1: Known and Potential Biological Activities of Human RK-31

Activity Category Known Function of RK-31 Unexplored/Future Research Area Supporting Evidence
Antimicrobial Enhanced activity against specific pathogens (e.g., Candida albicans) compared to LL-37. frontiersin.orgruc.dk Investigation into paradoxical growth promotion of other pathogens (e.g., Aspergillus fumigatus). asm.org frontiersin.orgruc.dkasm.org
Immunomodulation Induces cytokine release differently than LL-37. nih.gov Elucidation of specific receptor interactions (e.g., GPCRs, TLRs) and downstream signaling pathways. imrpress.com nih.govimrpress.com
Intracellular Action Capable of entering the cell cytoplasm. mdpi.com Identification of specific intracellular molecular targets and their functional consequences. mdpi.com
Synergistic Effects Activity can be influenced by the local environment. Synergistic or antagonistic effects with other host defense peptides and immune mediators. imrpress.com imrpress.com

Advanced Methodological Development for Peptide Characterization and Activity Profiling

Progress in understanding RK-31 is intrinsically linked to the development of advanced analytical methods capable of its precise characterization and activity profiling. The small size and amphipathic nature of RK-31 make its quantification in complex biological matrices like plasma or tissue extracts a significant challenge. tandfonline.com Future work will depend on the refinement of peptide extraction protocols and the application of sophisticated analytical techniques. tandfonline.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technology for peptide analysis. tandfonline.com The development of optimized LC-MS protocols, including improved sample extraction methods, is essential for accurate pharmacokinetic studies and for measuring peptide stability in biological fluids. tandfonline.comtandfonline.com These methods will be crucial for any future clinical development of RK-31 or its analogs.

To move beyond simple antimicrobial assays, advanced activity profiling methods are required. Bacterial Cytological Profiling (BCP) is a powerful technique that can provide detailed information on a peptide's mechanism of action by observing morphological changes in bacteria. frontiersin.org High-throughput screening of synthetic peptide libraries is another promising approach. acs.orgmdpi.com This can be used to map the substrate specificity of the proteases that generate RK-31 or to identify novel peptide sequences with optimized activity. acs.orgmdpi.com Combining these libraries with mass spectrometry or Förster Resonance Energy Transfer (FRET) technology allows for real-time, sensitive profiling of proteolytic activity. acs.orgrsc.org

Furthermore, the integration of computational and bioinformatic tools, including machine learning, is set to revolutionize peptide research. mdpi.com These approaches can predict the antimicrobial activity of novel peptide sequences based on physicochemical properties like charge and hydrophobicity, enabling the de novo design of RK-31 analogs with enhanced potency or reduced toxicity. mdpi.com

Table 2: Methodologies for Future RK-31 Research

Methodology Application for RK-31 Research Potential Insights
Optimized LC-MS Accurate quantification of RK-31 in biological samples (e.g., sweat, serum, tissue). tandfonline.comtandfonline.com Pharmacokinetics, stability, and correlation of peptide levels with disease states.
Bacterial Cytological Profiling (BCP) Detailed analysis of the antibacterial mechanism of action. frontiersin.org Elucidation of how RK-31 kills microbes (e.g., pore formation, cell wall inhibition).
High-Throughput Peptide Screening Profiling of proteases that generate RK-31; discovery of novel active fragments. acs.orgmdpi.com Understanding of regulatory cleavage; identification of new therapeutic leads.
FRET-Based Probes Real-time monitoring of RK-31 generation by proteases. rsc.org Dynamics of peptide processing in different biological contexts.
Machine Learning / AI De novo design of RK-31 analogs with desired properties (e.g., higher potency, lower toxicity). mdpi.com Development of next-generation peptide therapeutics.

Exploration of RK-31's Physiological Roles in Diverse Human Tissues and Systems

While RK-31 is best characterized as a component of the skin's innate immunity, its parent molecule, LL-37, is found in nearly all human tissues. nih.govimrpress.com This widespread distribution of the precursor raises the compelling possibility that RK-31, or similar fragments, are generated and have physiological roles in numerous other parts of the body. A major avenue for future research is to look for the presence and function of RK-31 in non-cutaneous tissues.

The oral cavity, lungs, and gastrointestinal tract are all sites where LL-37 is expressed and where proteases are abundant. unpad.ac.idnih.gov It is plausible that proteolytic processing similar to that in the skin occurs at these mucosal surfaces, generating RK-31 to contribute to local host defense and immune regulation. Investigating the presence of RK-31 in these tissues during health and disease (e.g., inflammatory bowel disease, periodontitis, or respiratory infections) is a logical next step.

The local tissue microenvironment plays a critical role in shaping the function of antimicrobial peptides. nih.gov Factors such as pH, salt concentration, and the presence of binding molecules like glycosaminoglycans can significantly modulate the activity of RK-31. mdpi.comaai.org Future studies should aim to characterize the activity of RK-31 under conditions that mimic specific tissue environments, moving beyond standard laboratory media.

Keratinocytes, the primary cells of the epidermis, are now understood to be active participants in the immune response, secreting a host of cytokines and responding to various stimuli. jci.orgexplorationpub.com The interplay between RK-31 and the complex cellular and molecular milieu of the epidermis and other tissues is largely unknown. For instance, exploring RK-31's role in neurogenic inflammation, where nerve signals can trigger immune responses in the skin, could reveal novel functions in tissue homeostasis and repair. plos.org Identifying whether resident progenitor cells in tissues can be stimulated to produce proteases that generate RK-31 would represent a significant advance in our understanding of localized, rapid immune responses.

Q & A

Q. What are the key physicochemical properties of Human RK-31, and how do they influence its antimicrobial activity?

this compound exhibits a high isoelectric point (pI = 11.04) and a net charge of +7 at neutral pH, enhancing its binding to negatively charged bacterial membranes . Its hydrophobicity (0.039 on the Eisenberg scale) and hydrophobic moment (0.538) contribute to membrane disruption via amphipathic α-helix formation. Researchers should prioritize measuring these properties using tools like helical wheel plots (Fig. 1, ) and computational models (e.g., PEP-FOLD) to correlate structure-function relationships .

Q. How does this compound compare to its parent peptide LL-37 in terms of cytotoxicity and serum stability?

RK-31 retains antimicrobial activity in 100% serum, unlike LL-37, which loses efficacy under similar conditions. Cytotoxicity assays reveal RK-31 causes only 4% hemolysis at 60 µM, compared to LL-37’s significant toxicity . Methodologically, researchers should use erythrocyte lysis assays and serum stability tests (e.g., incubation in human serum followed by HPLC quantification) to validate these differences .

Q. What experimental models are suitable for testing RK-31’s efficacy in vivo?

Murine infection models (e.g., subcutaneous abscess or sepsis) are recommended. Ensure NaCl concentrations mirror physiological conditions (e.g., 150 mM), as RK-31’s activity is salt-tolerant . Include controls for serum interference and measure bacterial load reduction via colony-forming unit (CFU) counts.

Advanced Research Questions

Q. How can researchers resolve contradictions in RK-31’s activity data across different experimental conditions?

Discrepancies often arise from variations in ionic strength, serum content, or bacterial strain specificity. For example, RK-31’s activity against Pseudomonas aeruginosa may decline in high-salt environments, while remaining robust against Staphylococcus aureus. To address this:

  • Standardize buffer conditions (pH, ionic strength).
  • Use isothermal titration calorimetry (ITC) to quantify peptide-lipid interactions under varying conditions .
  • Perform dose-response curves with multiple bacterial strains .

Q. What structural modifications could optimize RK-31’s therapeutic index (TI) for clinical use?

The TI can be improved by balancing charge and hydrophobicity. For instance:

  • Charge modulation : Replace lysine residues with arginine to enhance protease resistance without altering net charge.
  • Hydrophobicity tuning : Introduce non-natural amino acids (e.g., D-amino acids) to reduce cytotoxicity while maintaining membrane penetration . Validate modifications using circular dichroism (CD) spectroscopy for secondary structure analysis and time-kill assays for efficacy .

Q. How should researchers design experiments to validate RK-31’s mechanism of action against biofilms?

Biofilm studies require:

  • Static models : 96-well plate assays with crystal violet staining for biomass quantification.
  • Flow-cell systems : To simulate dynamic biofilm growth.
  • Confocal microscopy : Use fluorescent probes (e.g., SYTO9/PI) to assess membrane integrity in biofilm-embedded cells . Compare RK-31’s efficacy to LL-37, noting its superior retention in serum-rich environments.

Methodological Considerations

Q. What statistical approaches are critical for analyzing RK-31’s dose-response data?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., cytotoxicity vs. activity).
  • Report confidence intervals and p-values (≤0.05) for significance, adhering to journal guidelines .

Q. How can structural predictions (e.g., helical wheel plots) guide RK-31 analog design?

Helical wheel analysis (Fig. 1, ) reveals RK-31’s amphipathic structure: hydrophobic residues (I14, L25) cluster on one face, while cationic residues (K, R) dominate the opposite face. Use this to:

  • Predict membrane interaction sites.
  • Design analogs with enhanced amphipathicity (e.g., substituting polar residues with hydrophobic analogs at non-critical positions) .

Data Interpretation Challenges

Q. How should researchers address variability in RK-31’s antimicrobial activity between in vitro and ex vivo models?

Ex vivo models (e.g., whole-blood assays) introduce factors like serum proteins and immune cells that may sequester or degrade RK-31. Mitigate this by:

  • Pre-treating serum with protease inhibitors.
  • Using fluorescently labeled RK-31 to track localization via flow cytometry .
  • Comparing activity in plasma vs. saline to isolate serum-specific effects.

Q. What criteria define "significant" improvements in RK-31’s pharmacokinetic profile?

  • Half-life : ≥2-fold increase over LL-37 in serum stability assays.
  • Bioavailability : Measure via subcutaneous vs. intravenous administration in rodent models.
  • Tissue penetration : Use mass spectrometry imaging (MSI) to quantify RK-31 distribution in target organs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.